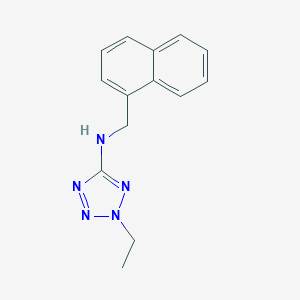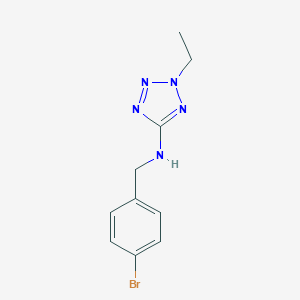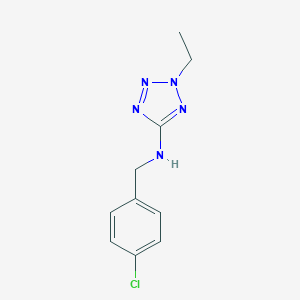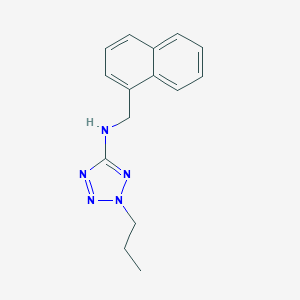![molecular formula C25H19N3O2 B276788 (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one, also known as IKK-16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been studied for its anti-inflammatory and anti-cancer properties. In
作用机制
The mechanism of action of (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one involves the inhibition of the IκB kinase (IKK) complex. This complex plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. The inhibition of the IKK complex by (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one leads to the suppression of the NF-κB pathway, resulting in the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
The advantages of using (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one in lab experiments include its high potency, specificity, and selectivity for the IKK complex. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
未来方向
There are several future directions for the research of (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one. One of the areas of interest is the development of more potent and selective IKK inhibitors based on the structure of (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Furthermore, the development of novel drug delivery systems for (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one could improve its solubility and bioavailability, leading to better therapeutic outcomes.
合成方法
The synthesis of (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one involves the reaction of 2-(4-methoxyphenyl)quinazolin-4(3H)-one with indole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using column chromatography to obtain pure (2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one.
科学研究应用
(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one has been studied for its potential therapeutic applications in various scientific fields. It has been found to possess anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C25H19N3O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H19N3O2/c1-30-19-13-11-18(12-14-19)28-24(27-23-9-5-3-7-21(23)25(28)29)15-10-17-16-26-22-8-4-2-6-20(17)22/h2-16,27H,1H3/b17-10+,24-15- |
InChI 键 |
LPMVTFZJWDEIKQ-KHZVZJNASA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2/C(=C\C=C\3/C=NC4=CC=CC=C43)/NC5=CC=CC=C5C2=O |
SMILES |
COC1=CC=C(C=C1)N2C(=CC=C3C=NC4=CC=CC=C43)NC5=CC=CC=C5C2=O |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=CC=C3C=NC4=CC=CC=C43)NC5=CC=CC=C5C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)



![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)